5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an oxan-2-ol structure. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the least hindered hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the oxan-2-ol to oxan-2-amine derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of oxan-2-one derivatives.
Reduction: Formation of oxan-2-amine derivatives.
Substitution: Formation of deprotected hydroxyl compounds or other substituted derivatives.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound’s stability under acidic conditions allows for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .
Properties
CAS No. |
645412-77-7 |
---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxyoxan-2-ol |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-14-15-20(22)23-16-17/h4-13,17,20,22H,14-16H2,1-3H3 |
InChI Key |
BABRXTQJOGVEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(OC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.